4-Amino-5-methylthiophene-2-carboxamide
Overview
Description
4-Amino-5-methylthiophene-2-carboxamide: is a thiophene derivative characterized by the presence of an amino group, a methyl group, and a carboxamide group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Heterocyclization: One common method involves the cyclization of appropriate precursors containing sulfur. For example, reacting 5-methyl-2-thiophenecarboxamide with ammonia under specific conditions can yield the desired compound.
Amidation: Another approach is the amidation of 4-amino-5-methylthiophene-2-carboxylic acid. This can be achieved by reacting the corresponding acid with ammonia or an amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine, leading to different structural analogs.
Substitution: Substitution reactions at different positions on the thiophene ring can yield a variety of substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as sulfones and sulfoxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted thiophenes with different functional groups.
Scientific Research Applications
Chemistry: 4-Amino-5-methylthiophene-2-carboxamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and antioxidant properties. Medicine: The compound is being investigated for its therapeutic potential in drug discovery, particularly as a lead compound for developing new drugs. Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-Amino-5-methylthiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiophene-2-carboxamide: A closely related compound without the amino group.
Nitro thiophene-2-carboxamide: Another thiophene derivative with a nitro group instead of an amino group.
5-methylthiophene-2-carboxamide: Similar structure but lacking the amino group.
Uniqueness: 4-Amino-5-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
4-amino-5-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJMYBYAKRRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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